![molecular formula C19H17N3O B2969325 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole CAS No. 1984073-23-5](/img/structure/B2969325.png)
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole
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Description
Scientific Research Applications
Monoamine Oxidase Inhibitors
Compounds with structural similarities to "3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole" have been synthesized and evaluated for their potential as inhibitors of human monoamine oxidase (MAO). For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated notable inhibition of MAO-B, a target for therapeutic agents in neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Antimicrobial Agents
Derivatives of indole, including those with oxadiazole groups, have shown significant biological activities, including antimicrobial properties. The synthesis of new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole Derivatives as potential antimicrobial agents highlights the broad spectrum of activity these compounds can exhibit (Kalshetty et al., 2012).
Molecular Wires and Optoelectronic Properties
The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives for use as molecular wires demonstrates the potential application of such compounds in electronic and optoelectronic devices. These compounds exhibit unique structural, redox, and optoelectronic properties, making them suitable for various technological applications (Wang et al., 2006).
Luminescence Sensing
Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, including elements such as Europium (Eu) and Terbium (Tb), have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity and are potential fluorescence sensors for chemicals (Shi et al., 2015).
Anticancer Activity
Novel 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles have been synthesized and evaluated for their anticancer activities. These compounds were found to be more active than lead compounds in certain cancer cell lines, suggesting their potential as chemotherapeutic agents for cancer treatment (Wang et al., 2012).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(1-methylindol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-12-8-9-14(10-13(12)2)18-20-19(23-21-18)16-11-22(3)17-7-5-4-6-15(16)17/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZBXUURANPKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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